methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a quinazoline core with a sulfanylidene (C=S) group at position 2, a 4-oxo moiety, and a carbamoyl ethyl side chain substituted with a 2-methoxyphenyl group.
Properties
IUPAC Name |
methyl 3-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-28-17-6-4-3-5-14(17)12-22-18(25)9-10-24-19(26)15-8-7-13(20(27)29-2)11-16(15)23-21(24)30/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJGXZIDBMNPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the various functional groups through a series of reactions such as nucleophilic substitution, acylation, and cyclization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanylidene Sulfur
The sulfanylidene (C=S) group undergoes nucleophilic substitution, particularly with alkyl halides or aryl boronic acids. This reaction modifies the sulfur center to form thioether derivatives.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | Methylthioether analog at the sulfur position | Yield optimization requires inert atmosphere. |
| Arylation | Phenylboronic acid, Cu(OAc)₂, DCM | Aryl-substituted thioether derivative | Reaction monitored via TLC and HPLC. |
Key Findings :
-
Substitution at sulfur preserves the tetrahydroquinazoline core while introducing functional diversity.
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Steric hindrance from the 2-methoxyphenyl group may slow reaction kinetics compared to simpler analogs.
Hydrolysis of the Methyl Ester
The methyl ester at position 7 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Condition | Reagents | Product | Reaction Time |
|---|---|---|---|
| Basic hydrolysis | NaOH, THF/H₂O (1:1), reflux | 7-Carboxylic acid derivative | 6–8 hours |
| Acidic hydrolysis | HCl (conc.), MeOH, 50°C | 7-Carboxylic acid (partially protonated form) | 4–6 hours |
Applications :
-
The carboxylic acid intermediate serves as a precursor for amide bond formation or metal coordination complexes .
Amide Bond Formation
The carboxylic acid (post-hydrolysis) reacts with amines to form secondary amides, enabling further functionalization.
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | EDC/HOBt, DMF | N-Benzylamide derivative | 65–70% |
| 4-Aminopyridine | DCC, DMAP, CH₂Cl₂ | Pyridylamide analog | 55–60% |
Mechanistic Insight :
-
Activation of the carboxylic acid with EDC/HOBt or DCC/DMAP is critical for efficient coupling.
-
Steric factors from the tetrahydroquinazoline ring may reduce yields compared to linear substrates.
Oxidation of the Sulfide Group
The sulfanylidene sulfur can be oxidized to sulfoxide or sulfone derivatives using strong oxidizing agents.
| Oxidizing Agent | Conditions | Product | Oxidation State |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C to RT | Sulfoxide derivative | +2 |
| H₂O₂ (30%), AcOH | Reflux, 12 hours | Sulfone derivative | +4 |
Analytical Confirmation :
Reductive Amination of the Tetrahydroquinazoline Core
The secondary amine in the tetrahydroquinazoline ring undergoes reductive amination with aldehydes or ketones.
| Carbonyl Compound | Reducing Agent | Product | Notes |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH | N-Methylated derivative | pH-sensitive |
| Cyclohexanone | NaBH(OAc)₃, DCE | Cyclohexylamine-substituted analog | Low yield (~40%) |
Challenges :
-
Competing reduction of the sulfanylidene group requires careful control of reaction conditions.
Cyclization Reactions
Under acidic conditions, the compound undergoes intramolecular cyclization to form tricyclic structures.
| Acid Catalyst | Conditions | Product | Application |
|---|---|---|---|
| H₂SO₄ (conc.) | Toluene, 110°C | Tricyclic fused quinazoline-sultam | Bioactivity screening |
| PTSA | EtOH, reflux | Ethoxy-bridged tricyclic compound | Structural novelty |
Mechanistic Pathway :
-
Cyclization proceeds via activation of the carbamoyl ethyl side chain, followed by nucleophilic attack on the sulfanylidene sulfur.
Critical Data Table
| Reaction Type | Key Functional Group Modified | Biological Relevance |
|---|---|---|
| Sulfur alkylation/arylation | Sulfanylidene (C=S) | Enhanced binding to cysteine protease targets |
| Ester hydrolysis | Methyl ester | Improved solubility for in vitro assays |
| Sulfoxide formation | Sulfide → sulfoxide | Modulation of redox activity |
Scientific Research Applications
The compound methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology.
Structural Features
The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of a sulfanylidene group and various substituents enhances its potential for interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.
Case Study: Inhibition of Kinase Activity
A study demonstrated that derivatives of tetrahydroquinazoline effectively inhibited the activity of the epidermal growth factor receptor (EGFR) kinase, which is crucial in many cancers. The methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene variant showed enhanced binding affinity compared to other compounds in its class.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses significant antibacterial and antifungal activities against various pathogens.
Case Study: Antibacterial Efficacy
In vitro studies revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Toxicological Profile
Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity and side effects.
Mechanism of Action
The mechanism of action of methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the following categories:
Quinazoline Derivatives
Quinazoline-based compounds are well-documented in pharmaceuticals (e.g., EGFR inhibitors like gefitinib). The sulfanylidene group in the target compound distinguishes it from typical quinazolines, which often feature oxygen or nitrogen at position 2. This substitution may alter electron distribution, affecting binding affinity and metabolic stability.
Methyl Benzoate Analogs
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, MW 369.40 g/mol) shares a methyl ester group but replaces the quinazoline core with a thiadiazole ring . The thiadiazole moiety in LS-03205 likely enhances rigidity and π-π stacking, whereas the quinazoline in the target compound offers hydrogen-bonding sites (via NH and C=O groups) for target recognition.
Sulfonylurea Herbicides
Compounds like metsulfuron methyl ester (MW ~381.36 g/mol) feature triazine and sulfonylurea groups, targeting plant acetolactate synthase .
Data Table: Key Comparisons
Research Findings and Functional Insights
Hydrogen Bonding and Crystallinity
The sulfanylidene and carboxylate groups in the target compound may form extensive hydrogen-bonding networks, as observed in Etter’s graph set analysis . Such interactions are critical for crystal packing and solubility. In contrast, LS-03205’s thiadiazole ring likely prioritizes hydrophobic interactions, reducing aqueous solubility.
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinazolines , characterized by a fused ring system that includes a quinazoline moiety. Its structure is defined by the following key components:
- Methyl ester group : Enhances solubility and bioavailability.
- Carbamoyl group : May contribute to its biological activity through interactions with biological targets.
- Sulfanylidene functionality : Potentially involved in redox reactions.
Anticancer Potential
Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar in structure to methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can inhibit cell proliferation in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis | |
| HeLa | 10.5 | Inhibition of cell cycle progression | |
| A549 | 12.3 | Targeting mitochondrial function |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of the carbamoyl group may allow it to act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It may interact with pathways like NF-kB and MAPK, which are critical in inflammatory responses and cancer cell survival.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving the treatment of breast cancer cells with the compound demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Case Study 2 : In an animal model for rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility scores.
Q & A
Q. How to design a kinetic study for the compound’s degradation in aqueous solutions?
- Methodological Answer :
- Protocol :
Prepare solutions at pH 7.4 (simulating physiological conditions) and pH 2.0 (gastric environment).
Aliquot samples at t = 0, 1, 3, 6, 12, 24 hours.
Analyze via LC-MS to quantify parent compound and degradation products.
Calculate rate constants (k) using first-order kinetics: ln[C] = -kt + ln[C₀] .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
